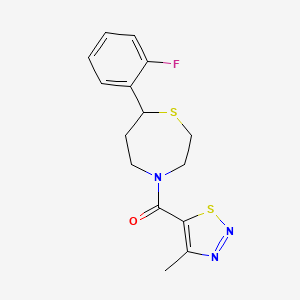

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Description

Properties

IUPAC Name |

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3OS2/c1-10-14(22-18-17-10)15(20)19-7-6-13(21-9-8-19)11-4-2-3-5-12(11)16/h2-5,13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHGPHIATSKTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazepane ring and a thiadiazole moiety, which may contribute to its interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FN3OS. It possesses a molecular weight of 295.37 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H16FN3OS |

| Molecular Weight | 295.37 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include signal transduction pathways that regulate cell growth and apoptosis.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Preliminary investigations suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways.

- Anti-inflammatory Effects : There is evidence indicating that the compound may modulate inflammatory responses, potentially making it useful in treating inflammatory diseases.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Activity : In a controlled laboratory setting, this compound was tested against common bacterial strains. Results showed significant inhibition rates comparable to established antibiotics .

- Cancer Cell Line Study : A study involving human cancer cell lines revealed that treatment with the compound resulted in a marked decrease in cell viability and an increase in apoptotic markers .

Comparison with Similar Compounds

The unique structural features of this compound distinguish it from similar compounds. For instance:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(thiadiazole) | Moderate antimicrobial effects | Chlorine substituent |

| (7-(2-Bromophenyl)-1,4-thiazepan-4-yl)(thiadiazole) | Low cytotoxicity | Bromine substituent |

| (7-(2-Methylphenyl)-1,4-thiazepan-4-yl)(thiadiazole) | High anti-inflammatory activity | Methyl group enhancing reactivity |

The presence of the fluorine atom in our compound enhances its stability and lipophilicity compared to its analogs, potentially increasing its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Thiadiazole vs. Thiazole/Triazole Derivatives

- Thiazole () : Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole feature a thiazole core (one sulfur, one nitrogen). This reduces ring strain compared to thiadiazole but may decrease electronic diversity .

Substituent Effects

- Fluorophenyl Groups :

- The target’s 2-fluorophenyl group (ortho-fluorine) may induce steric effects and alter electronic distribution compared to para-fluorophenyl groups in ’s isostructural compounds. Ortho-substitution can hinder rotational freedom, affecting binding pocket compatibility .

- Difluorophenyl substituents () enhance lipophilicity and electron-withdrawing effects but may increase toxicity risks .

- Methyl vs. Methoxy Groups :

Structural Flexibility and Crystallography

- The target’s thiazepane ring allows greater conformational adaptability than rigid five-membered heterocycles (e.g., pyrazole in ). This flexibility may improve bioavailability but complicate crystallization.

Data Table: Key Structural and Functional Comparisons

Research Implications and Gaps

- Pharmacokinetics: The target’s methyl-thiadiazole and thiazepane moieties likely improve oral bioavailability compared to ’s polar thiazolidinones. However, in vivo studies are needed to confirm this .

- Synthetic Optimization : Lessons from ’s halogenation protocols could streamline the target’s synthesis, though recrystallization conditions may require adjustment for the larger thiazepane ring .

- Crystallography : SHELX refinement () could resolve conformational details of the target compound, aiding in structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.